5-Bromo-2-nitropyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

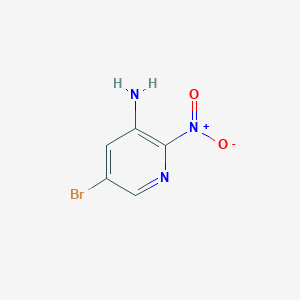

Structure

2D Structure

Properties

IUPAC Name |

5-bromo-2-nitropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXZJSIRAHNQQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20730554 | |

| Record name | 5-Bromo-2-nitropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20730554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433226-05-2 | |

| Record name | 5-Bromo-2-nitropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20730554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-nitropyridin-3-amine

Abstract

This technical guide provides a comprehensive overview of a strategic and efficient synthesis pathway for 5-Bromo-2-nitropyridin-3-amine, a valuable substituted pyridine derivative for research and development in pharmaceuticals and agrochemicals. The core of this guide focuses on a robust and regioselective approach, leveraging nucleophilic aromatic substitution (SNAr) on a readily available starting material. This document is intended for researchers, scientists, and drug development professionals, offering detailed mechanistic insights, a step-by-step experimental protocol, and critical analysis of the synthetic strategy.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities. The precise arrangement of functional groups on the pyridine ring is paramount in defining a molecule's interaction with biological targets. This compound, with its unique constellation of a bromine atom, a nitro group, and an amino group, presents a versatile platform for the synthesis of more complex heterocyclic systems. The strategic positioning of these functionalities allows for a range of subsequent chemical transformations, making it a highly sought-after building block in the development of novel therapeutic agents and specialized chemicals.

Strategic Synthesis Pathway: A Rationale-Driven Approach

The synthesis of polysubstituted pyridines often presents a significant challenge due to the complex interplay of electronic and steric effects that govern the regioselectivity of functionalization reactions. A direct, multi-step functionalization of a simple pyridine core to achieve the specific 3-amino, 5-bromo, 2-nitro substitution pattern is fraught with difficulties, primarily the lack of regiocontrol in electrophilic substitution reactions.

Therefore, a more strategic approach is warranted, commencing with a starting material where the desired substitution pattern can be achieved through a highly selective and predictable key transformation. The most logical and efficient pathway to this compound is via a nucleophilic aromatic substitution (SNAr) reaction.

The proposed and validated synthesis commences with the commercially available 2-chloro-5-bromo-3-nitropyridine . This starting material is ideal for several key reasons:

-

Pre-defined Regiochemistry: The bromo and nitro groups are already in the desired 5- and 3-positions, respectively.

-

Activated System for SNAr: The presence of the strongly electron-withdrawing nitro group at the 3-position significantly activates the pyridine ring for nucleophilic attack, particularly at the positions ortho and para to it (the 2- and 4-positions).

-

Labile Leaving Group: The chlorine atom at the 2-position is an excellent leaving group and is situated ortho to the activating nitro group, making it highly susceptible to displacement by a nucleophile.

The key transformation is the amination of 2-chloro-5-bromo-3-nitropyridine using ammonia as the nucleophile to introduce the amino group at the 3-position, yielding the target molecule. This reaction is expected to proceed with high regioselectivity and efficiency due to the strong electronic activation provided by the nitro group.[1][2]

Visualizing the Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound from 2-chloro-5-bromo-3-nitropyridine.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Supplier |

| 2-chloro-5-bromo-3-nitropyridine | 67443-38-3 | C₅H₂BrClN₂O₂ | 237.44 | Major chemical suppliers |

| Ammonium Hydroxide (28-30% solution) | 1336-21-6 | NH₄OH | 35.04 | Standard lab supplier |

| Ethanol | 64-17-5 | C₂H₅OH | 46.07 | Standard lab supplier |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | - |

| Celite® | 61790-53-2 | SiO₂ | 60.08 | Standard lab supplier |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Standard lab supplier |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Standard lab supplier |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Standard lab supplier |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Standard lab supplier |

Safety Precautions

-

2-chloro-5-bromo-3-nitropyridine is a toxic and irritating compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Ammonium hydroxide is corrosive and has a pungent odor. Handle in a fume hood and wear appropriate PPE.

-

The reaction should be conducted in a sealed pressure vessel due to the use of aqueous ammonia at elevated temperatures. Ensure the pressure vessel is in good condition and rated for the reaction conditions.

-

Always perform a risk assessment before carrying out the experiment.

Reaction Procedure

-

Reaction Setup: In a 100 mL pressure vessel equipped with a magnetic stir bar, add 2-chloro-5-bromo-3-nitropyridine (5.0 g, 21.06 mmol).

-

Addition of Reagents: To the pressure vessel, add ethanol (20 mL) followed by concentrated ammonium hydroxide solution (28-30%, 30 mL).

-

Reaction Conditions: Seal the pressure vessel tightly and place it in an oil bath pre-heated to 80 °C. Stir the reaction mixture vigorously at this temperature for 12-16 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 3:7 v/v) as the eluent. The product, this compound, is expected to have a lower Rf value than the starting material.

-

Work-up:

-

After the reaction is complete, cool the pressure vessel to room temperature. Caution: Do not open the vessel while it is still hot and under pressure.

-

Carefully open the vessel in a well-ventilated fume hood.

-

Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the ethanol and excess ammonia.

-

To the resulting aqueous slurry, add deionized water (50 mL) and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel. A gradient elution with a mixture of ethyl acetate and hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) is recommended.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

-

-

Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Experimental Workflow Diagram

References

An In-depth Technical Guide to 5-Bromo-2-nitropyridin-3-amine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 5-Bromo-2-nitropyridin-3-amine (CAS No. 433226-05-2), a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. We will delve into its core chemical properties, reactivity, synthesis protocols, and potential applications, offering field-proven insights for researchers, scientists, and drug development professionals. While specific experimental data for this particular isomer is limited in publicly accessible literature, we will draw logical parallels from its well-documented isomers, such as 2-amino-5-bromo-3-nitropyridine and 2-amino-3-bromo-5-nitropyridine, to provide a holistic understanding of this class of compounds.

Core Chemical Identity and Physicochemical Properties

This compound is a solid organic compound featuring a pyridine ring substituted with three key functional groups: a bromine atom at the 5-position, a nitro group at the 2-position, and an amine group at the 3-position.[1] This specific arrangement of electron-donating (amine) and electron-withdrawing (nitro, bromo) groups on the electron-deficient pyridine core imparts a unique reactivity profile, making it a valuable building block for more complex molecules.[2]

The table below summarizes the key physicochemical properties for this compound. It is important to note that while some data is available from commercial suppliers, extensive experimental characterization data like melting and boiling points are not widely published for this specific isomer. For context, the properties of the closely related and more studied isomer, 2-Amino-5-bromo-3-nitropyridine, are included where relevant.

| Property | This compound | 2-Amino-5-bromo-3-nitropyridine (Isomer for Context) |

| CAS Number | 433226-05-2[1][3][4] | 6945-68-2[5][6] |

| Molecular Formula | C₅H₄BrN₃O₂[1][6] | C₅H₄BrN₃O₂[5][6] |

| Molecular Weight | 218.01 g/mol [1] | 218.01 g/mol [5] |

| IUPAC Name | This compound | 5-bromo-3-nitropyridin-2-amine[6] |

| Appearance | Solid | Yellow to light-brown powder[2][5] |

| Melting Point | Not available | 205-208 °C[2][5] |

| Boiling Point | Not available | ~302.9 °C (Predicted)[2] |

| Purity | ≥95-97% (as per commercial suppliers)[1][4] | ≥98-99% (as per commercial suppliers)[5][6] |

| Storage Conditions | Room temperature, in a dark place under an inert atmosphere.[3] | Cool, ventilated place.[2] |

Synthesis and Mechanistic Insights

The synthesis of aminobromonitropyridines typically involves the electrophilic nitration of a corresponding aminobromopyridine precursor.[5] The regioselectivity of the nitration is a critical aspect of the synthesis, dictated by the directing effects of the existing substituents on the pyridine ring.

The amino group is a strong activating group and an ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. The pyridine nitrogen itself is strongly deactivating. In the case of 2-amino-5-bromopyridine, the nitration is directed to the 3-position, which is ortho to the activating amino group, leading to the formation of 2-amino-5-bromo-3-nitropyridine.[5][7] A similar strategy would be expected for the synthesis of this compound, likely starting from 3-amino-5-bromopyridine.

Protocol: Synthesis of 2-Amino-5-bromo-3-nitropyridine (An Isomer Model)

This protocol, adapted from established procedures for a closely related isomer, serves as a validated reference for the nitration of an aminobromopyridine.[5][7] The key to success is the careful control of the reaction temperature to ensure regioselectivity and prevent runaway reactions.

Materials:

-

2-Amino-5-bromopyridine

-

Concentrated Sulfuric Acid (H₂SO₄, sp. gr. 1.84)

-

Fuming Nitric Acid (HNO₃, 95%)

-

Ice

-

40% Sodium Hydroxide (NaOH) solution

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool 500 mL of concentrated sulfuric acid in an ice bath.

-

Substrate Addition: Slowly add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine to the cooled sulfuric acid, ensuring the temperature remains below 10°C.

-

Nitration: Once the substrate is fully dissolved, begin the dropwise addition of 26 mL of 95% nitric acid. The temperature must be strictly maintained at 0°C during the addition.

-

Stirring Regimen: After the addition is complete, stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. Finally, heat the mixture to 50-60°C and stir for one more hour.[7]

-

Work-up: Cool the reaction mixture and carefully pour it onto a large volume of crushed ice (approx. 5 L).

-

Neutralization & Precipitation: Neutralize the acidic solution with 40% sodium hydroxide solution until the pH is basic. This will precipitate the product.

-

Isolation: Collect the yellow precipitate by filtration. Wash the solid thoroughly with water until the washings are sulfate-free.

-

Drying: Dry the product to obtain 2-amino-5-bromo-3-nitropyridine. The reported yield for this process is high, often around 78%.[7]

Reactivity and Applications in Drug Development

The chemical behavior of this compound is governed by the interplay of its three functional groups. This "push-pull" electronic arrangement makes it a versatile intermediate for synthesizing more complex heterocyclic systems.[2]

-

The Amino Group (-NH₂): As a nucleophile, it can undergo acylation, alkylation, and diazotization reactions. It also strongly activates the pyridine ring towards electrophilic substitution.

-

The Nitro Group (-NO₂): This powerful electron-withdrawing group deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). The nitro group itself is readily reduced to an amino group, opening pathways to diamino-pyridines, which are crucial precursors for fused heterocyclic systems like imidazopyridines or quinoxalines.[2][7]

-

The Bromo Atom (-Br): The bromine atom is a good leaving group in SNAr reactions and is particularly valuable for its participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of various aryl, alkyl, or amino groups at the 5-position.

Key Applications as a Synthetic Intermediate:

While specific applications for this compound are not extensively documented, its isomers are pivotal in the synthesis of important pharmaceutical intermediates.[2][8]

-

Precursor to Diaminopyridines: The reduction of the nitro group in compounds like 2-amino-5-bromo-3-nitropyridine yields 2,3-diamino-5-bromopyridine.[7] These vicinal diamines are classic precursors for cyclization reactions to form various fused heterocycles, which are common scaffolds in biologically active molecules.

-

Synthesis of Azaquinoxalinediones: This class of compounds, which has potential therapeutic applications, can be synthesized using aminobromonitropyridines as key starting materials.[2][5][8]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound and its related compounds.

-

Hazard Identification: This compound is classified as a warning-level hazard. Specific GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[8][9] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8][10]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[8][10]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to maintain its stability and purity.[3]

Conclusion

This compound represents a strategically functionalized building block with significant potential in organic synthesis and drug discovery. While detailed characterization of this specific isomer is sparse, a thorough understanding of its structure and the well-documented chemistry of its isomers provides a solid foundation for its application. Its unique electronic properties make it an ideal precursor for a variety of complex heterocyclic structures through reactions such as nitro group reduction, cyclization, and palladium-catalyzed cross-coupling. As research continues, the utility of this and related aminobromonitropyridines in the development of novel therapeutics and functional materials is expected to grow.

References

- 1. chemscene.com [chemscene.com]

- 2. innospk.com [innospk.com]

- 3. 433226-05-2|this compound|BLD Pharm [bldpharm.com]

- 4. arctomsci.com [arctomsci.com]

- 5. nbinno.com [nbinno.com]

- 6. indiamart.com [indiamart.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

An In-Depth Technical Guide to 5-Bromo-2-nitropyridin-3-amine: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and biologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive core for the design of novel therapeutics. Within this class, halo- and nitro-substituted pyridines are particularly valuable as versatile intermediates. 5-Bromo-2-nitropyridin-3-amine, identified by its CAS number 433226-05-2 , is a key exemplar of such a building block.[1] This guide provides a comprehensive technical overview of its synthesis, properties, and critical applications, offering field-proven insights for its strategic deployment in research and development pipelines.

Core Physicochemical and Safety Profile

A thorough understanding of a chemical intermediate's properties is fundamental to its effective and safe utilization in synthesis. This compound is a solid, typically appearing as a dark yellow powder, with a molecular formula of C₅H₄BrN₃O₂ and a molecular weight of approximately 218.01 g/mol .[1][2]

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 433226-05-2 | [1] |

| Molecular Formula | C₅H₄BrN₃O₂ | [1] |

| Molecular Weight | 218.01 g/mol | [1] |

| Appearance | Dark yellow powder | Career Henan Chemical Co. |

| Purity | Typically ≥96-99% | [1] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | |

| IUPAC Name | 5-bromo-2-nitro-3-pyridinamine | |

| InChI Key | GOXZJSIRAHNQQG-UHFFFAOYSA-N |

Safety and Handling Synopsis

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers should always consult the full Safety Data Sheet (SDS) from the supplier before handling this compound and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is typically achieved through a multi-step sequence starting from 3-amino-5-bromopyridine. This involves protection of the amino group, followed by a regioselective nitration, and subsequent deprotection to yield the final product. A common and effective laboratory-scale synthesis involves the hydrolysis of an N-protected precursor.[2]

Caption: General synthesis route via hydrolysis of the carbamate precursor.

Detailed Experimental Protocol: Hydrolysis of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate[3]

This protocol describes a high-yield deprotection step to furnish the title compound.

Materials:

-

Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate (1.5 g, 5.2 mmol)

-

Potassium hydroxide (KOH) (582 mg, 10.4 mmol)

-

Tetrahydrofuran (THF) (10 mL)

-

Deionized water (5.0 mL)

Procedure:

-

To a solution of ethyl (5-bromo-2-nitropyridin-3-yl)carbamate in 10 mL of THF, add a solution of potassium hydroxide in 5.0 mL of water.

-

Heat the reaction mixture to 90°C and stir overnight. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon reaction completion, cool the mixture and add deionized water to induce precipitation of the product.

-

Collect the precipitate by filtration.

-

Wash the collected solid with deionized water.

-

Dry the product under reduced pressure to yield this compound (Expected yield: ~1.1 g, 95%).

Causality and Insights: The use of a strong base like KOH is essential for the hydrolysis of the ethyl carbamate protecting group. THF serves as a suitable solvent to dissolve the starting material, while the addition of water facilitates the dissolution of KOH and the final precipitation of the product. Heating the reaction accelerates the rate of hydrolysis. This deprotection strategy is a common and efficient method in organic synthesis for unmasking amine functionalities.

Applications in Drug Discovery and Agrochemical Synthesis

The strategic placement of the amino, bromo, and nitro groups on the pyridine ring makes this compound a highly versatile intermediate for the synthesis of complex, biologically active molecules. Its utility is documented in patent literature, highlighting its role as a key building block in the development of novel therapeutics and agrochemicals.[2]

The reactive sites on the molecule allow for a variety of subsequent chemical transformations:

-

The Bromo Group: Serves as a handle for palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, or amino substituents.

-

The Nitro Group: Can be readily reduced to an amino group, which can then be further functionalized, for instance, through acylation or by serving as a nucleophile.

-

The Amino Group: Can be acylated, alkylated, or used as a directing group in subsequent reactions.

Caption: Key reaction pathways for elaborating the core scaffold.

Case Study: Intermediate in the Synthesis of Kinase Inhibitors

Patent US2014/128391 discloses the use of this compound as an intermediate in the synthesis of compounds with potential therapeutic applications.[2] While the full synthetic scheme is extensive, the initial steps often involve leveraging the bromo-substituent for a cross-coupling reaction. For instance, a hypothetical subsequent step could be a Suzuki coupling to introduce a new aryl or heteroaryl moiety, a common strategy in the synthesis of kinase inhibitors.

Hypothetical Reaction Scheme:

This transformation would replace the bromine atom with a new functional group, significantly increasing the molecular complexity and allowing for the exploration of structure-activity relationships (SAR) by varying the nature of the arylboronic acid. This highlights the compound's role as a foundational piece in building a library of potential drug candidates.

Conclusion

This compound (CAS 433226-05-2) is a high-value intermediate for professionals in drug discovery and agrochemical research. Its well-defined physicochemical properties, established synthetic route, and strategically positioned functional groups make it an enabling tool for the construction of complex molecular architectures. A comprehensive understanding of its reactivity and handling requirements allows researchers to effectively incorporate this versatile building block into their synthetic campaigns, accelerating the development of novel, impactful chemical entities.

References

An In-depth Technical Guide to 5-Bromo-2-nitropyridin-3-amine: A Core Scaffold in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery and organic synthesis, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, substituted pyridines are of paramount importance due to their presence in numerous bioactive molecules. 5-Bromo-2-nitropyridin-3-amine is a key substituted pyridine derivative whose unique arrangement of functional groups—an amine, a bromo group, and a nitro group—renders it a highly versatile and reactive building block. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, synthesis, and critical applications for researchers, chemists, and professionals in drug development.

Section 1: Molecular Structure and Physicochemical Properties

The utility of this compound as a synthetic intermediate is a direct consequence of its molecular architecture. The pyridine ring is substituted with three key functional groups that dictate its reactivity:

-

Amino Group (-NH₂) at position 3: An electron-donating group that activates the pyridine ring and serves as a key nucleophilic center or a site for further derivatization.

-

Nitro Group (-NO₂) at position 2: A powerful electron-withdrawing group that significantly influences the electronic properties of the ring, making it electron-deficient. This group also sterically influences the adjacent amino group.

-

Bromo Group (-Br) at position 5: An electron-withdrawing halogen that provides a reactive handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the introduction of diverse molecular fragments.

The interplay between the electron-donating amine and the two electron-withdrawing groups creates a unique electronic environment that governs the molecule's reactivity and its utility in building more complex structures.

Core Structural and Chemical Identifiers

A summary of the fundamental properties of this compound is provided below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | 5-bromo-2-nitro-3-pyridinamine | |

| CAS Number | 433226-05-2 | |

| Molecular Formula | C₅H₄BrN₃O₂ | [1] |

| Molecular Weight | 218.01 g/mol | [2][3][4] |

| Appearance | Very dark yellow to orange-brown solid powder | [1][5] |

| Purity | Typically ≥96% |

Visualization of Molecular Structure

The 2D structure of this compound highlights the spatial relationship between its functional groups on the pyridine core.

Caption: 2D molecular structure of this compound.

Section 2: Synthesis and Reactivity Profile

General Synthesis Pathway

This compound is typically synthesized from more readily available pyridine precursors. A common and effective method is the nitration of 2-amino-5-bromopyridine. This electrophilic aromatic substitution reaction must be performed under carefully controlled conditions to ensure the correct regioselectivity and to manage the exothermic nature of the reaction.

Experimental Protocol: Nitration of 2-Amino-5-bromopyridine

This protocol is a representative synthesis adapted from established chemical literature.[6][7]

Materials:

-

2-Amino-5-bromopyridine

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, >90%)

-

Ice

-

40% Sodium Hydroxide (NaOH) solution

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid to 0-5°C using an ice bath.

-

Substrate Addition: Slowly add 2-amino-5-bromopyridine to the cold sulfuric acid while stirring. Maintain the temperature below 10°C to prevent runaway reactions.

-

Nitration: Once the substrate is fully dissolved, add fuming nitric acid dropwise via the dropping funnel. The temperature must be strictly maintained between 0-5°C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at low temperature for a designated period (e.g., 2 hours), monitoring the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice. This will cause the product to precipitate out of the acidic solution.

-

Neutralization & Isolation: Neutralize the acidic slurry by slowly adding 40% NaOH solution until the pH is basic. The yellow precipitate of 2-amino-5-bromo-3-nitropyridine is then collected by filtration.[6]

-

Purification: Wash the collected solid with copious amounts of water until the filtrate is neutral and free of sulfate ions. The crude product can be further purified by recrystallization from a suitable solvent like ethyl methyl ketone to yield the final, high-purity compound.[6]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: Key stages in the synthesis of this compound.

Section 3: Applications in Drug Discovery and Development

The strategic placement of three distinct functional groups makes this compound a valuable scaffold in medicinal chemistry. It serves as a crucial starting material for constructing more complex heterocyclic systems with therapeutic potential.

-

Intermediate for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors used in oncology. The functional groups on this molecule allow for systematic modification to optimize binding affinity and selectivity for specific kinase targets.[8]

-

Synthesis of Fused Heterocycles: It is a key precursor for synthesizing fused ring systems like azaquinoxalinediones, which are investigated for various biological activities.[7][9][10]

-

Precursor to Diaminopyridines: The nitro group can be readily reduced to an amine, converting the molecule into a diaminopyridine derivative. These derivatives are foundational for creating dyes, agrochemicals, and other classes of pharmaceuticals.[6][7][9] For example, the reduction of the nitro group in 2-amino-5-bromo-3-nitropyridine yields 2,3-diamino-5-bromopyridine, a valuable intermediate in its own right.[6]

The bromine atom is particularly important as it provides a site for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl or alkyl groups to build molecular complexity.[11]

Section 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring laboratory safety.

Hazard Profile:

-

Irritation: Causes skin irritation and serious eye irritation.[12][13][14] May also cause respiratory irritation.[12][14][15]

-

Toxicity: Harmful if swallowed or inhaled.[1]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including impervious gloves, safety glasses or goggles conforming to OSHA or EN166 standards, and a lab coat.[13][14][15] A dust mask (e.g., N95) should be used when handling the powder.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation and inhalation.[13][15]

-

Handling: Avoid contact with skin, eyes, and clothing.[13][15] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[13][15]

-

Spills: Spills should be managed by trained personnel. Sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[13][15]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][15]

-

Keep in a dark place under an inert atmosphere at room temperature.[1][5]

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[15]

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for chemical innovation. Its molecular structure, characterized by a carefully balanced arrangement of activating and deactivating groups, provides multiple avenues for synthetic transformation. For researchers in drug discovery and fine chemical synthesis, a thorough understanding of this molecule's properties, reactivity, and handling requirements is fundamental to leveraging its full potential in the development of novel, high-value molecules that can address pressing challenges in medicine and technology.

References

- 1. 3-AMINO-5-BROMO-2-NITROPYRIDINE | 433226-05-2 [amp.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. cynorlaboratories.com [cynorlaboratories.com]

- 4. 2-Amino-3-bromo-5-nitropyridine | C5H4BrN3O2 | CID 2734412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 15862-31-4,2-Amino-3-bromo-5-nitropyridine | lookchem [lookchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. innospk.com [innospk.com]

- 10. nbinno.com [nbinno.com]

- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

- 12. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

A Guide to the Spectroscopic Characterization of Bromonitropyridinamines: Focus on 5-Bromo-3-nitropyridin-2-amine

Introduction: The substituted nitropyridine scaffold is a cornerstone in medicinal chemistry and materials science, serving as a versatile intermediate for a wide range of functional molecules. Accurate structural confirmation of these building blocks is paramount for ensuring the integrity of subsequent synthetic steps and the validity of research outcomes. This guide provides an in-depth technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used for the characterization of these molecules.

While the topic of interest is 5-Bromo-2-nitropyridin-3-amine (CAS 433226-05-2), comprehensive, publicly available spectroscopic data for this specific isomer is scarce. However, a closely related and more extensively documented isomer, 5-Bromo-3-nitropyridin-2-amine (CAS 6945-68-2), offers a valuable and instructive case study.[][2][3][4][5] This guide will therefore focus on the characterization of this latter compound, providing field-proven insights and methodologies directly applicable to the broader class of bromonitropyridinamines.

Molecular Structure and Predicted Spectral Features

The first step in any spectroscopic analysis is a thorough examination of the molecule's structure to predict the expected signals. The structure of 5-Bromo-3-nitropyridin-2-amine contains several key features that will manifest distinctly in its spectra.

-

Formula: C₅H₄BrN₃O₂[6]

-

Molecular Weight: 218.01 g/mol [2]

-

Key Functional Groups: A primary amine (-NH₂), a nitro group (-NO₂), and a bromo (-Br) substituent on a pyridine ring.

-

Proton Environments: Two distinct aromatic protons (at positions C4 and C6) and two equivalent amine protons.

-

Carbon Environments: Five distinct carbon atoms in the aromatic ring.

The strong electron-withdrawing nature of the nitro group and the halogen will significantly influence the chemical shifts of the nearby protons and carbons, generally shifting them to higher frequencies (downfield) in NMR spectra.

Caption: Structure of 5-Bromo-3-nitropyridin-2-amine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[7][8] For 5-Bromo-3-nitropyridin-2-amine, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Analysis

The proton NMR spectrum provides a direct map of the hydrogen environments in the molecule. For this compound, three distinct signals are expected.

-

Amine Protons (-NH₂): These two protons are chemically equivalent and typically appear as a single, often broad, signal due to quadrupole broadening from the nitrogen atom and potential chemical exchange. Its chemical shift can be variable.

-

Aromatic Protons (H4 & H6): The protons at positions 4 and 6 are in different chemical environments and will appear as two separate signals. They are adjacent to each other on the ring and will exhibit spin-spin coupling, appearing as doublets (d).

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -NH₂ | Variable, often broad | Singlet (br s) |

| H4 | Downfield | Doublet (d) |

| H6 | Downfield | Doublet (d) |

| Table 1: Predicted ¹H NMR Spectral Data. Note: Specific chemical shift values are solvent-dependent. A spectrum is available in DMSO-d6 on SpectraBase.[9] |

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments. As the five carbons of the pyridine ring are all chemically distinct, five signals are expected in the aromatic region (typically 100-160 ppm). The chemical shifts are influenced by the attached substituents. For instance, carbons bonded to nitrogen (C2, C6) or the nitro group (C3) will be significantly deshielded and appear further downfield.

| Carbon | Predicted Chemical Shift Range (δ, ppm) |

| C2 | 150 - 160 |

| C3 | 125 - 140 |

| C4 | 120 - 130 |

| C5 | 105 - 115 |

| C6 | 140 - 150 |

| Table 2: Predicted ¹³C NMR Chemical Shift Ranges. |

Experimental Protocol for NMR Spectroscopy

A robust and reproducible NMR acquisition follows a standardized procedure.[10]

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Standard: Although modern spectrometers can reference the residual solvent peak, tetramethylsilane (TMS) can be added as an internal standard (0 ppm).[8]

-

Instrument Setup: Place the tube in the spectrometer. Allow the sample to equilibrate to the probe temperature (typically 298 K).

-

Acquisition: Perform standard ¹H acquisition (e.g., 16 scans) and ¹³C acquisition (e.g., 1024 scans or more, depending on sample concentration). Use techniques like DEPT to aid in assigning carbon types.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[11]

The key vibrational modes for 5-Bromo-3-nitropyridin-2-amine are:

-

N-H Stretching: The primary amine group will show two characteristic stretching bands in the 3300-3500 cm⁻¹ region.

-

N-O Stretching: The nitro group exhibits two strong, characteristic bands: an asymmetric stretch around 1530-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹.

-

C=C/C=N Stretching: Aromatic ring stretching vibrations appear in the 1400-1600 cm⁻¹ region.

-

C-H Bending: Out-of-plane bending of the aromatic C-H bonds gives rise to signals in the 700-900 cm⁻¹ region.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3300 - 3500 | N-H Stretch (Amine) | Medium |

| 1530 - 1560 | Asymmetric N-O Stretch (Nitro) | Strong |

| 1400 - 1600 | C=C, C=N Ring Stretch | Medium-Strong |

| 1340 - 1370 | Symmetric N-O Stretch (Nitro) | Strong |

| Table 3: Characteristic IR Absorption Bands. Data is available from the NIST Chemistry WebBook.[6][12] |

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR

ATR-FTIR has become the standard for its ease of use and minimal sample preparation.[13][14][15][16][17]

-

Background Scan: With the ATR crystal clean, record a background spectrum to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid powder sample directly onto the diamond or germanium ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

-

Cleaning: After analysis, retract the clamp, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) on a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the elemental composition and fragmentation of a molecule.

For 5-Bromo-3-nitropyridin-2-amine, the most telling feature is the isotopic pattern of bromine. Naturally occurring bromine is a mixture of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity, separated by 2 mass units (m/z).

-

Molecular Ion ([M]⁺•): The calculated exact mass is ~216.95 u. The mass spectrum will show a peak at m/z ≈ 217 (for the ⁷⁹Br isotopologue) and another at m/z ≈ 219 (for the ⁸¹Br isotopologue). This M/M+2 pattern is a definitive signature for a monobrominated compound.

-

Fragmentation: Electron Ionization (EI) is a high-energy technique that can cause the molecular ion to fragment. Common fragmentation pathways for this molecule could include the loss of the nitro group (-NO₂) or other small neutral molecules.

| m/z Value | Interpretation | Source |

| 217, 219 | Molecular Ion Pair [M]⁺•, [M+2]⁺• | NIST[18] |

| 92 | Major Fragment | NIST[18] |

| Table 4: Key Mass Spectrometry Data (Electron Ionization). |

Experimental Protocol for GC-MS (EI)

Gas Chromatography-Mass Spectrometry is a common method for analyzing volatile and semi-volatile compounds like substituted pyridines.[19][20][21][22]

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5MS). A temperature gradient program is used to separate the analyte from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with high-energy electrons (typically 70 eV). This process, known as Electron Ionization (EI), creates a positively charged molecular ion and fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, generating the mass spectrum.

Integrated Spectroscopic Workflow

Confirming a chemical structure is not a linear process but an integrated system where data from each technique validates the others. The workflow ensures that the proposed structure is consistent with all experimental evidence.

Caption: Integrated workflow for spectroscopic structure confirmation.

Conclusion

The structural elucidation of 5-Bromo-3-nitropyridin-2-amine is a clear demonstration of the synergy between NMR, IR, and MS techniques. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and substitution pattern. IR spectroscopy provides unequivocal evidence for the presence of the key amine and nitro functional groups. Finally, mass spectrometry confirms the molecular weight and elemental composition, with the characteristic M/M+2 isotopic pattern serving as a definitive signature for the bromine atom. Together, these self-validating systems provide the comprehensive and trustworthy data required by researchers and drug development professionals.

References

- 2. 2-Amino-5-bromo-3-nitropyridine | SIELC Technologies [sielc.com]

- 3. 6945-68-2 Cas No. | 2-Amino-5-bromo-3-nitropyridine | Apollo [store.apolloscientific.co.uk]

- 4. A14985.06 [thermofisher.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 2-Amino-5-bromo-3-nitropyridine [webbook.nist.gov]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. NMR Spectroscopy [www2.chemistry.msu.edu]

- 9. spectrabase.com [spectrabase.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. 2-Amino-5-bromo-3-nitropyridine [webbook.nist.gov]

- 13. agilent.com [agilent.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. mt.com [mt.com]

- 18. 2-Amino-5-bromo-3-nitropyridine [webbook.nist.gov]

- 19. benchchem.com [benchchem.com]

- 20. academic.oup.com [academic.oup.com]

- 21. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 22. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Solubility in Drug Discovery

An In-depth Technical Guide to the Solubility Profile of 5-Bromo-2-nitropyridin-3-amine

This compound is a substituted pyridine derivative that holds potential as a building block in the synthesis of novel pharmaceutical compounds. Its chemical structure, featuring a pyridine ring substituted with bromo, nitro, and amino groups, suggests a compound with nuanced physicochemical properties that are pivotal for its application in medicinal chemistry. The amino and nitro groups, being electron-donating and electron-withdrawing respectively, create a distinct electronic environment within the molecule, influencing its reactivity and intermolecular interactions.[1][2]

The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is fraught with challenges, with poor aqueous solubility being a primary cause of failure.[3][4] A compound's solubility dictates its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability and therapeutic efficacy.[5] Therefore, a comprehensive understanding of the solubility profile of a compound like this compound is not merely an academic exercise but a cornerstone of rational drug design and development.[6]

This technical guide provides a deep dive into the solubility profile of this compound. While specific quantitative solubility data for this compound is not extensively available in the public domain, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to determine its solubility in various solvents and conditions. We will explore its physicochemical properties, the theoretical underpinnings of its solubility, and provide step-by-step methodologies for both kinetic and thermodynamic solubility assays.

Physicochemical Properties of this compound

A molecule's structure is the primary determinant of its physical and chemical properties, including its solubility.

| Property | Value | Source |

| Molecular Formula | C₅H₄BrN₃O₂ | |

| Molecular Weight | 218.01 g/mol | [7][8][9] |

| IUPAC Name | 5-bromo-2-nitro-3-pyridinamine | |

| Physical Form | Solid | |

| CAS Number | 433226-05-2 |

Based on its structure, we can infer certain characteristics that will influence its solubility:

-

Polarity: The presence of the nitro (-NO2) and amino (-NH2) groups, along with the nitrogen atom in the pyridine ring, introduces significant polarity to the molecule. These groups are capable of forming hydrogen bonds, which is a key factor in solubility in polar solvents.[10]

-

Aromaticity: The pyridine ring is aromatic, which can lead to π-π stacking interactions.[11]

-

"Like Dissolves Like": The general principle of "like dissolves like" suggests that this compound will exhibit greater solubility in polar solvents compared to non-polar solvents.[12] For a structurally similar compound, 2-Amino-3-bromo-5-nitropyridine, it is noted to have limited solubility in water but is more soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[7]

Theoretical Framework for Solubility

The solubility of a solid in a liquid is the maximum amount of the solid that can dissolve in a given amount of the liquid at a specific temperature to form a saturated solution. This process is governed by the equilibrium between the solid state and the dissolved state.

Factors Influencing Solubility

-

Solvent Properties: The choice of solvent is paramount. Polar protic solvents (e.g., water, ethanol) can act as both hydrogen bond donors and acceptors. Polar aprotic solvents (e.g., DMSO, DMF) can accept hydrogen bonds. The ability of this compound to interact with the solvent molecules through these mechanisms will dictate its solubility.

-

Temperature: The effect of temperature on solubility is dependent on the enthalpy of solution. For most solids dissolving in liquids, the process is endothermic, meaning solubility increases with temperature. However, this is not a universal rule and must be determined experimentally.[12]

-

pH (for Aqueous Solubility): The amino group on the pyridine ring is basic and can be protonated at acidic pH. The protonated form will have a positive charge, which generally increases its interaction with polar water molecules, thereby increasing aqueous solubility. The pKa of the compound would be a critical parameter to determine the pH-solubility profile.

-

Crystal Lattice Energy: For a solid to dissolve, the energy required to break the crystal lattice (lattice energy) must be overcome by the energy released upon solvation of the ions or molecules (solvation energy). A high lattice energy can lead to low solubility.

Experimental Determination of Solubility

In drug discovery, two types of solubility measurements are commonly performed: kinetic and thermodynamic solubility.[13][14]

-

Kinetic Solubility: This is a high-throughput screening method often used in the early stages of drug discovery.[15] It measures the concentration of a compound at which it precipitates from a solution when added from a concentrated DMSO stock.[14] This method is fast but may not represent the true equilibrium solubility.

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a saturated solution.[6] It is determined by allowing the solid compound to equilibrate with the solvent over a longer period, typically 24 hours or more.[16] The shake-flask method is the gold standard for determining thermodynamic solubility.[17]

Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of this compound.

Caption: General workflow for determining the solubility of a solid compound.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for determining the kinetic and thermodynamic solubility of this compound.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is adapted from standard industry practices and is designed to determine the equilibrium solubility.[16][17][18]

Objective: To determine the mass of this compound that dissolves in a specific volume of a given solvent at a constant temperature to form a saturated solution.

Materials:

-

This compound (solid, high purity)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, DMSO, dichloromethane)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)

Procedure:

-

Preparation of Stock Solution for Calibration Curve:

-

Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO or acetonitrile) to prepare a concentrated stock solution (e.g., 10 mg/mL).

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a glass vial. An excess is crucial to ensure a saturated solution is formed.[16] A good starting point is to add approximately 2-5 mg of the compound.

-

Add a known volume of the desired solvent (e.g., 1 mL) to the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient time to reach equilibrium. For thermodynamic solubility, a minimum of 24 hours is recommended.[6][16] Some protocols may extend this to 48 or 72 hours to ensure equilibrium is reached.[13]

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 30 minutes to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.[4]

-

-

Quantification:

-

Dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted sample solution by HPLC-UV or LC-MS.

-

Generate a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Express the solubility in units such as mg/mL or µM.

-

Protocol 2: Kinetic Solubility Determination (High-Throughput Method)

This protocol is based on the common practice of using DMSO stock solutions in early drug discovery.[15][19]

Objective: To determine the concentration at which this compound precipitates when an aqueous buffer is added to a DMSO solution of the compound.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microtiter plates (UV-transparent for UV detection method)

-

Multichannel pipette

-

Plate shaker

-

Plate reader (nephelometer or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).[15]

-

-

Plate Setup:

-

In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations.

-

In a separate 96-well plate, add the aqueous buffer.

-

-

Addition and Mixing:

-

Using a multichannel pipette, transfer a small volume (e.g., 2 µL) of the DMSO solutions of the compound to the corresponding wells of the plate containing the aqueous buffer (e.g., 198 µL). This results in a final DMSO concentration of 1%.

-

Immediately mix the contents of the wells using a plate shaker.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a specified period (e.g., 1-2 hours).

-

-

Detection of Precipitation:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[5]

-

UV-Vis Spectroscopy: For this method, after incubation, the solutions are filtered to remove any precipitate. The concentration of the dissolved compound in the filtrate is then determined by measuring its UV absorbance.[19]

-

-

Data Analysis:

-

The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

-

Safety and Handling

While a comprehensive toxicity profile for this compound is not available, related compounds such as 5-bromo-2-nitropyridine are known to cause skin and eye irritation and may cause respiratory irritation.[20][21] Therefore, it is prudent to handle this compound with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[21] Avoid contact with skin and eyes.[20]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place.[2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The solubility of this compound is a critical parameter that will influence its utility in drug discovery and development. This guide has provided a comprehensive overview of the theoretical and practical aspects of determining its solubility profile. While specific quantitative data is sparse, the structural features of the molecule suggest a higher solubility in polar organic solvents. By following the detailed experimental protocols provided, researchers can accurately determine both the kinetic and thermodynamic solubility of this compound in a variety of solvents and conditions. This information will be invaluable for guiding medicinal chemistry efforts, enabling the rational design of formulation strategies, and ultimately contributing to the development of new therapeutic agents.

References

- 1. innospk.com [innospk.com]

- 2. lookchem.com [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. rheolution.com [rheolution.com]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. Page loading... [wap.guidechem.com]

- 8. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cynorlaboratories.com [cynorlaboratories.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 18. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 20. jubilantingrevia.com [jubilantingrevia.com]

- 21. echemi.com [echemi.com]

The Strategic Utility of 5-Bromo-2-nitropyridin-3-amine: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthetic applications of 5-Bromo-2-nitropyridin-3-amine. While its direct applications in palladium-catalyzed cross-coupling reactions are not extensively documented in peer-reviewed literature, its structural motifs are shared with a class of highly versatile building blocks. This guide will, therefore, dissect the chemical properties and reactivity of the title compound, and through reasoned analogy with closely related isomers and analogues, provide field-proven insights into its potential as a starting material in modern organic synthesis. We will explore its pivotal role in the construction of complex molecular architectures, with a particular focus on methodologies that are central to contemporary drug discovery, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Introduction: Unveiling a Versatile Pyridine Building Block

This compound, with the CAS Number 433226-05-2, is a trifunctionalized pyridine derivative that holds significant potential as a versatile intermediate in organic synthesis.[1] Its structure is characterized by a pyridine core substituted with a bromine atom, a nitro group, and an amino group. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable scaffold for the synthesis of a diverse array of more complex heterocyclic compounds.

The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, activating it for certain transformations. The bromine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The amino group at the 3-position can be a site for further derivatization or can influence the reactivity of the neighboring substituents.

While its isomer, 2-amino-5-bromo-3-nitropyridine, has been more extensively studied as a precursor to various bioactive molecules, the strategic placement of the functional groups in this compound offers a unique set of synthetic possibilities that are ripe for exploration.[2][3]

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of a starting material is paramount for the successful and safe execution of any synthetic campaign.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 433226-05-2 | --INVALID-LINK-- |

| Molecular Formula | C₅H₄BrN₃O₂ | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Physical Form | Solid | --INVALID-LINK-- |

| Purity | ≥96% | --INVALID-LINK-- |

| Storage | Keep in dark place, inert atmosphere, room temperature. | --INVALID-LINK-- |

Safety and Handling:

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[1]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P280 (Wear protective gloves/ eye protection/ face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/ physician).[1]

For more detailed information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. The safety profile of the related compound, 5-bromo-2-nitropyridine, also indicates that it is a skin, eye, and respiratory irritant, reinforcing the need for careful handling.[4][5]

Synthetic Utility: A Gateway to Molecular Diversity

The synthetic potential of this compound lies in the strategic exploitation of its three functional groups. The bromine atom is the primary site for derivatization through cross-coupling reactions, while the nitro and amino groups can be subsequently manipulated to build further molecular complexity.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl structures.[6] While specific literature detailing the Suzuki coupling of this compound is scarce, extensive research on the closely related isomer, 5-bromo-2-methylpyridin-3-amine, provides a robust framework for protocol development.[7][8]

Causality Behind Experimental Choices:

The key to a successful Suzuki coupling is the selection of an appropriate palladium catalyst, ligand, base, and solvent system. The presence of the free amino group in the substrate can potentially coordinate to the palladium center and inhibit catalysis. Therefore, the choice of a bulky, electron-rich phosphine ligand is often crucial to promote the desired catalytic cycle.

Figure 1: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Proposed Experimental Protocol (Adapted from literature on 5-bromo-2-methylpyridin-3-amine[7]):

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Reaction: Heat the reaction mixture to 85–95 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of a Related Pyridine

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 78 | --INVALID-LINK-- |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 85 | --INVALID-LINK-- |

| 3 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 82 | --INVALID-LINK-- |

| Data for 5-bromo-2-methylpyridin-3-amine |

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds, and it has become an indispensable tool in medicinal chemistry for the synthesis of arylamines.[9][10] This reaction would allow for the introduction of a wide range of primary and secondary amines at the 5-position of the pyridine ring.

Mechanistic Considerations:

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to afford the desired product and regenerate the active catalyst.[9] The choice of a suitable phosphine ligand is critical to facilitate these steps and prevent catalyst deactivation.

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.

Proposed Experimental Protocol (Adapted from literature on related bromopyridines[11]):

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 4-8 mol%).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., sodium tert-butoxide or potassium phosphate, 1.4 equiv), this compound (1.0 equiv), and the desired amine (1.2 equiv).

-

Solvent Addition: Add anhydrous, degassed toluene via syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Table 3: General Conditions for Buchwald-Hartwig Amination of Bromopyrimidines

| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| N-Methylaniline | Pd₂(dba)₃ (2) | Xantphos (8) | NaOt-Bu (1.4) | Toluene | 100 | 18 | 95 | --INVALID-LINK-- |

| Morpholine | Pd₂(dba)₃ (2) | Xantphos (8) | NaOt-Bu (1.4) | Toluene | 100 | 18 | 90 | --INVALID-LINK-- |

| Aniline | Pd₂(dba)₃ (2) | Xantphos (8) | K₃PO₄ (1.4) | Toluene | 100 | 24 | 85 | --INVALID-LINK-- |

| Data for 5-bromopyrimidine |

Subsequent Transformations: Expanding Molecular Complexity

Following successful cross-coupling at the 5-position, the nitro and amino groups of the resulting 5-substituted-2-nitropyridin-3-amine derivatives offer opportunities for further synthetic elaboration.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using a variety of standard conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂, Fe/HCl). This transformation yields a 2,3-diaminopyridine scaffold, which is a valuable precursor for the synthesis of various fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are prevalent in kinase inhibitors.

-

Derivatization of the Amino Group: The amino group at the 3-position can undergo a range of reactions, including acylation, alkylation, and sulfonylation, to introduce additional diversity into the molecule.

Conclusion

This compound is a promising starting material for the synthesis of a wide range of complex heterocyclic compounds. While direct, peer-reviewed protocols for its use in modern cross-coupling reactions are not yet widely available, this guide provides a robust, scientifically-reasoned framework for its application. By leveraging the extensive knowledge base established for its isomers and analogues, researchers can confidently design and execute synthetic routes to novel molecules with potential applications in drug discovery and materials science. The unique substitution pattern of this pyridine derivative offers a valuable addition to the synthetic chemist's toolbox, enabling the exploration of new chemical space.

References

- 1. This compound | 433226-05-2 [sigmaaldrich.com]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. echemi.com [echemi.com]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5-Bromo-2-nitropyridin-3-amine and Its Isomers: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-nitropyridin-3-amine (CAS 433226-05-2), a functionalized pyridine derivative of interest in medicinal chemistry and organic synthesis. Recognizing the common confusion and the greater volume of published data on its isomers, this document also presents a detailed comparative analysis of 2-Amino-5-bromo-3-nitropyridine (CAS 6945-68-2) and 2-Amino-3-bromo-5-nitropyridine (CAS 15862-31-4). We delve into the distinct synthetic pathways, physicochemical properties, and applications of these key building blocks. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support the strategic application of these versatile compounds.

Introduction: The Strategic Value of Substituted Bromonitropyridinamines

Halogenated and nitrated pyridines are foundational scaffolds in modern drug discovery and agrochemical development. The precise arrangement of bromo, nitro, and amino functional groups on the pyridine ring creates a unique chemical personality, offering multiple reactive handles for diversification and fine-tuning of molecular properties. This compound and its isomers are exemplary of such strategic building blocks.

The interplay of the electron-withdrawing nitro group and the bromo substituent, combined with the nucleophilic amino group, activates the pyridine core for a variety of chemical transformations. This makes these compounds highly valuable as intermediates for constructing more complex molecular architectures with potential biological activity.[1] While structurally similar, the positional arrangement of these functional groups in each isomer dictates distinct synthetic strategies and results in different reactivity profiles and applications. This guide aims to clarify these nuances, providing a reliable reference for laboratory-scale synthesis and application.

Synthesis and Mechanistic Insights

The synthesis of these isomeric compounds is not interchangeable. The choice of starting material and reaction sequence is critical to achieving the desired regiochemistry.

Synthesis of this compound (CAS 433226-05-2)

The synthesis of the title compound originates from 3-amino-5-bromopyridine. The synthetic logic involves protecting the more reactive 3-amino group to direct the subsequent nitration to the 2-position, followed by deprotection.[2]

Conceptual Synthetic Workflow:

Caption: Synthetic strategy for this compound.

Experimental Protocol: Deprotection Step [2] A detailed protocol for the final deprotection step is available:

-

Dissolution: Dissolve ethyl (5-bromo-2-nitropyridin-3-yl)carbamate (1.5 g, 5.2 mmol) in tetrahydrofuran (10 ml).

-

Hydrolysis: Add a solution of potassium hydroxide (582 mg, 10.4 mmol) in water (5.0 ml).

-

Reaction: Stir the reaction mixture at 90°C overnight.

-